molecular formula C18H21N3NaO3S B8792068 2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt

2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt

Cat. No. B8792068
M. Wt: 382.4 g/mol
InChI Key: MLQSMKIAIQJZSZ-UHFFFAOYSA-N
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Patent
US06180652B2

Procedure details

After the acetone complex (10.0 g) obtained in Example 7 was dissolved in distilled water (20 ml), it was frozen in a dry ice/methanol bath. It was then lyophilized for 48 hours to give the amorphous title compound (8.8 g) (yield: quantitative).
Name
acetone
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)=O.[Na:5].[CH3:6][O:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][S:19]([C:21]2[NH:25][C:24]3[CH:26]=[CH:27][CH:28]=[CH:29][C:23]=3[N:22]=2)=[O:20])[C:13]=1[CH3:30]>O>[Na:5].[CH3:6][O:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][S:19]([C:21]2[NH:22][C:23]3[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=3[N:25]=2)=[O:20])[C:13]=1[CH3:30] |f:0.1.2,4.5,^1:4,31|

Inputs

Step One
Name
acetone
Quantity
10 g
Type
reactant
Smiles
CC(=O)C.[Na].COCCCOC1=C(C(=NC=C1)CS(=O)C1=NC2=C(N1)C=CC=C2)C
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was frozen in a dry ice/methanol bath

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[Na].COCCCOC1=C(C(=NC=C1)CS(=O)C1=NC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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